molecular formula C8H8BrFO2 B179883 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene CAS No. 162269-78-5

1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

Cat. No. B179883
M. Wt: 235.05 g/mol
InChI Key: BYINJCPFBLKYCH-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Synthesis Analysis

The synthesis of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene involves the reaction of 2-bromo-4-fluoro-phenol with p-toluenesulphonic acid and dimethoxymethane. The mixture is heated under reflux for 16 hours under a soxhlett apparatus charged with freshly dried molecular 4 Å sieves.


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is C8H8BrFO2 . The InChI code is InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6 (10)2-3-7 (8)9/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

The reaction of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene involves warming the mixture to room temperature and washing with 2M sodium hydroxide. The solvent is then evaporated under vacuum to yield the title compound.


Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is 235.05 g/mol . It has a topological polar surface area of 18.5 Ų . The compound has a complexity of 134 .

Scientific Research Applications

  • Pharmaceuticals : It is used as a precursor to some pharmaceuticals .
  • Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals .
  • Organic Synthesis : It is used in organic synthesis .
  • Suzuki-Miyaura Coupling : It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
  • Pharmaceuticals : These compounds can serve as precursors to some pharmaceuticals .
  • Agrochemicals : They can be used as intermediates in the synthesis of agrochemicals .
  • Organic Synthesis : They are used in organic synthesis .
  • Suzuki-Miyaura Coupling : “1-Bromo-4-fluorobenzene” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
  • Biochemical Reagent : “2-Bromo-4-fluoro-1-methoxybenzene” can be used as a biochemical reagent for life science related research .

Safety And Hazards

The compound is a flammable liquid . It has a flash point of 53 °C .

properties

IUPAC Name

1-bromo-4-fluoro-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYINJCPFBLKYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445423
Record name 1-bromo-4-fluoro-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

CAS RN

162269-78-5
Record name 1-bromo-4-fluoro-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-fluorophenol (30 g, 0.16 mol) is dissolved in dichloromethane (170 mL) and cooled to 0° C. To this solution is added diisopropylethylamine (36 mL, 0.20 mol) via syringe followed by chloromethyl methyl ether (16 mL, 0.20 mol) via an addition funnel. The solution is stirred and warmed to room temperature. After 2 h, the mixture is washed with saturated aqueous NH4Cl, water, and brine. The organic portion is dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (Biotage® Si65M, 20% AcOEt/hexane) to yield 26.1 g (71%) of the title compound as a clear colorless oil. 1H NMR 400 MHz (CDCl3) δ 7.46-7.53 (m, 1H), 6.92-6.99 (m, 1H), 6.63-6.70 (m, 1H), 5.26 (s, 2H), 3.55 (s, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Takei, J Takayama, M Xuan, M Tomoda… - Journal of Chemical …, 2021 - Springer
While ortho-alkoxy aryl sulfoxides including various substituents were synthesized by Sharpless asymmetric oxidation reaction, we optimized the reaction conditions and screened …
Number of citations: 2 link.springer.com

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